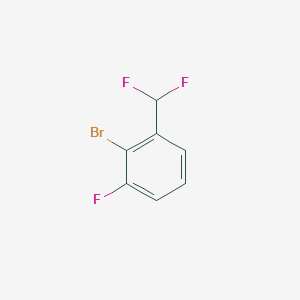

2-Bromo-1-(difluoromethyl)-3-fluorobenzene

Description

Contextualization within Organohalogen Chemistry and Fluorine Science

Organohalogen chemistry is a broad field focused on organic compounds containing at least one carbon-halogen bond. rroij.combritannica.com This class of compounds is diverse, ranging from simple alkyl halides to complex, naturally occurring molecules produced by marine and terrestrial organisms. britannica.comnih.gov Within this domain, organofluorine chemistry, often termed "Fluorine Science," holds a unique position. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which imparts exceptional stability to fluorinated molecules. acs.org

Unlike other halogens, fluorine is the most electronegative element, yet it is relatively rare in natural products. nih.govcore.ac.uk Its synthetic introduction into molecules like 2-Bromo-1-(difluoromethyl)-3-fluorobenzene places this compound squarely at the intersection of classical organohalogen chemistry—due to the carbon-bromine bond—and modern fluorine science. The presence of multiple, different halogen atoms on a single aromatic ring provides a platform for selective chemical transformations, a key area of interest in synthetic chemistry. britannica.com

Significance of Difluoromethyl and Fluoro Substituents in Aromatic Scaffolds

The utility of incorporating fluorine into aromatic scaffolds is multifaceted, with both single fluorine atoms and fluorinated alkyl groups like the difluoromethyl (CHF2) moiety conferring distinct and often complementary advantages. nih.govtandfonline.com The strategic placement of these groups is a critical aspect of modern medicinal chemistry. acs.orgalfa-labotrial.com

Fluoro Substituents: A single fluorine atom is small and highly electronegative. tandfonline.com Its introduction onto an aromatic ring can:

Block Metabolic Oxidation: Replacing a hydrogen atom with fluorine at a site prone to metabolic attack can significantly increase a drug's metabolic stability and half-life. nih.govacs.org

Modulate Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and modify lipophilicity, which affects how a molecule moves through biological membranes. nih.govacs.orgacs.org

Enhance Binding Affinity: The fluorine atom can participate in favorable interactions, including hydrogen bonds and multipolar interactions, with biological targets like proteins, potentially increasing a drug's potency. acs.orgresearchgate.net

Difluoromethyl (CHF2) Group: The difluoromethyl group has emerged as a particularly valuable substituent with unique properties:

Bioisosterism: The CHF2 group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. semanticscholar.orgh1.coprinceton.edu This means it can mimic the function of these common biological motifs while offering greater metabolic stability.

Lipophilic Hydrogen Bond Donor: Uniquely among fluorinated groups, the C-H bond in the CHF2 moiety is polarized enough to act as a hydrogen bond donor. acs.org This allows it to engage in specific interactions with biological targets, similar to traditional hydrogen bond donors but with increased lipophilicity ("lipophilic hydrogen bond donor"). alfa-chemistry.comsemanticscholar.orgh1.co

Fine-Tuning Lipophilicity: Replacing a methyl group with a difluoromethyl group can lead to a more subtle increase in lipophilicity compared to a trifluoromethyl (CF3) group, providing medicinal chemists with a tool for precise property modulation. alfa-chemistry.com

The presence of both a fluoro and a difluoromethyl substituent on the same aromatic scaffold, as seen in this compound, offers chemists a powerful combination of tools to fine-tune the electronic, metabolic, and binding properties of a molecule for optimal performance.

| Property | Effect of Fluoro (-F) Substituent | Effect of Difluoromethyl (-CHF2) Group |

| Metabolic Stability | High; C-F bond is very strong, blocks oxidation sites. acs.org | High; metabolically more stable than -OH, -SH. alfa-chemistry.com |

| Lipophilicity | Increases lipophilicity compared to -H. nih.gov | Increases lipophilicity; acts as a "lipophilic" functional group. acs.org |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | Can act as a hydrogen bond donor. alfa-chemistry.comsemanticscholar.org |

| Electronic Effect | Strongly electron-withdrawing (inductive effect). acs.org | Electron-withdrawing. |

| Bioisosterism | Can be a bioisostere for a hydrogen atom or hydroxyl group. acs.org | Considered a bioisostere for hydroxyl, thiol, or amine groups. semanticscholar.orgh1.co |

Overview of Current Research Trajectories Involving Multiply Halogenated Aromatics

Multiply halogenated aromatic compounds, such as this compound, are highly valuable in chemical synthesis and materials science. evitachem.commdpi.com Current research in this area is focused on several key trajectories:

Selective Functionalization: A major area of research is the development of methods for the selective chemical manipulation of one halogen in the presence of others. For instance, the carbon-bromine bond is generally more reactive in transition metal-catalyzed cross-coupling reactions than the carbon-fluorine bond. britannica.com This differential reactivity allows for the sequential and site-selective introduction of new functional groups, using the multiply halogenated aromatic as a versatile synthetic intermediate.

Novel Synthetic Methodologies: There is ongoing effort to develop new and more efficient ways to synthesize polyhalogenated aromatics. This includes direct C-H functionalization, where C-H bonds are selectively converted to C-halogen bonds, and improved methods for traditional halogenation reactions. mdpi.comacs.orgwhiterose.ac.uk

Applications in Materials Science: The electronic properties of aromatic rings are heavily influenced by halogen substitution. Research is exploring how the number, type, and position of halogens can be used to design novel organic materials with specific electronic and photophysical properties for use in applications like organic electronics.

Environmental and Biological Studies: Many persistent organic pollutants are halogenated aromatic compounds. nih.govresearchgate.net Research continues to investigate the environmental fate, biodegradation pathways, and biological effects of these molecules to understand their impact and develop remediation strategies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPPFBRTQDCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1 Difluoromethyl 3 Fluorobenzene and Analogues

Regioselective Bromination Strategies in Fluorinated Aromatic Systems

Achieving regioselective bromination in the presence of directing groups like fluorine and a difluoromethyl group is a significant synthetic challenge. The electronic properties of these fluorine-containing substituents heavily influence the position of electrophilic attack.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. The resulting aryllithium species can then be quenched with an electrophilic bromine source to introduce a bromine atom at the desired position.

In the context of synthesizing analogues of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene, existing fluorine or other functional groups on the benzene (B151609) ring can act as DMGs. Fluorine itself is known to be a modest directing group for ortho-metalation. researchgate.net More potent DMGs, such as amides or carbamates, can be strategically placed on the ring to ensure high regioselectivity. uwindsor.cabaranlab.org For instance, if a suitable DMG is present, lithiation will occur at the adjacent ortho position, which can then be brominated.

The relative directing ability of various groups is a critical consideration. For instance, in a molecule with multiple potential sites for metalation, the hierarchy of DMG strength will determine the outcome of the reaction. harvard.edu Even a bromine atom can act as a directing group, although its directing power is influenced by other substituents present on the ring. nih.gov The choice of the organolithium base and reaction conditions, such as temperature and the use of additives like tetramethylethylenediamine (TMEDA), are crucial for the success of DoM reactions. baranlab.org

A general representation of a DoM-based bromination is shown below:

Electrophilic aromatic substitution (EAS) is a fundamental method for the bromination of aromatic compounds. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the aromatic ring. nih.govresearchgate.net Fluorine is an ortho-, para-directing deactivator, while the difluoromethyl group is a meta-directing deactivator due to its electron-withdrawing nature.

When both a fluorine atom and a difluoromethyl group are present on the benzene ring, their combined directing effects will determine the position of bromination. The outcome can be complex, often leading to a mixture of isomers. However, by carefully selecting the brominating agent and reaction conditions, the regioselectivity can be controlled to favor the desired product. nih.gov

Various brominating agents can be employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The choice of catalyst, such as a Lewis acid or a zeolite, can also significantly influence the regioselectivity, sometimes favoring the para-isomer due to steric hindrance within the catalyst's pores. google.com For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov Computational methods can be employed to predict the most likely site of electrophilic attack, aiding in the rational design of synthetic routes. rsc.org

The following table summarizes the directing effects of relevant substituents in electrophilic aromatic substitution:

| Substituent | Electronic Effect | Directing Influence |

| -F | Inductively withdrawing, resonantly donating | Ortho, Para-directing (deactivating) |

| -CF₂H | Inductively withdrawing | Meta-directing (deactivating) |

| -Br | Inductively withdrawing, resonantly donating | Ortho, Para-directing (deactivating) |

Introduction of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a valuable pharmacophore in medicinal chemistry, and its introduction into aromatic systems is a key area of research. Several methodologies have been developed for this purpose, including radical, nucleophilic, and transition-metal-catalyzed approaches.

Radical difluoromethylation involves the generation of a difluoromethyl radical (•CF₂H), which then adds to an aromatic ring. A variety of precursors and initiation methods have been developed for this purpose. researchgate.netresearchgate.net Common sources of the •CF₂H radical include sodium chlorodifluoroacetate and S-(difluoromethyl)sulfonium salts. researchgate.netmdpi.com

Visible-light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions. researchgate.netmdpi.com In a typical photoredox-catalyzed process, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then interact with a difluoromethyl radical precursor to generate the •CF₂H radical, which can then engage in the desired transformation. These methods often exhibit broad substrate scope and good functional group tolerance. researchgate.net

The regioselectivity of radical difluoromethylation can be influenced by the electronic properties of the aromatic substrate. The nucleophilic character of the difluoromethyl radical suggests it will preferentially attack electron-deficient positions on the aromatic ring. mdpi.com

Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with an electrophilic aromatic substrate. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and phenylsulfonyl difluoromethane (B1196922) (PhSO₂CF₂H) are commonly used as sources of the difluoromethyl nucleophile. nih.govscienceopen.comcas.cn

The reaction of TMSCF₂H with aromatic aldehydes, for instance, can provide α-difluoromethyl alcohols. nih.gov The activation of aromatic systems with strong electron-withdrawing groups can enable the direct nucleophilic addition of a difluoromethyl group. scienceopen.com The combination of a Brønsted superbase with a weak Lewis acid has been shown to enable the deprotonation of Ar-CF₂H compounds, generating reactive Ar-CF₂⁻ synthons that can react with a variety of electrophiles. acs.org

The following table provides examples of nucleophilic difluoromethylating agents and their applications:

| Reagent | Substrate Class | Product Type |

| PhSO₂CF₂H | Aromatic aldehydes | α-Difluoromethyl alcohols |

| Me₃SiCF₂H | Aromatic isoxazoles with electron-withdrawing groups | Difluoromethylated isoxazolines |

| Ar-CF₂H with a strong base/Lewis acid | Various electrophiles | Benzylic Ar-CF₂-R linkages |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including those containing the difluoromethyl group. These methods often utilize readily available industrial feedstocks as starting materials.

A common approach involves the cross-coupling of an aryl halide (e.g., aryl bromide or chloride) with a difluoromethyl source. nih.govnorthwestern.edu Reagents like TMSCF₂H can serve as the difluoromethylating agent in these reactions. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. For example, catalysts such as Pd(dba)₂/BrettPhos and Pd(PtBu₃)₂ have been successfully employed for the difluoromethylation of aryl chlorides and bromides. nih.govnorthwestern.edu

Another strategy involves the palladium-catalyzed difluoromethylation of aryl boronic acids and their derivatives. nih.gov This approach can be particularly useful for late-stage functionalization of complex molecules. The ex-situ generation of difluoroiodomethane (B73695) (ICF₂H) and its subsequent use in a palladium-catalyzed reaction with aryl boronic acids provides an efficient route to difluoromethylated arenes. nih.gov

The versatility of palladium catalysis allows for the difluoromethylation of a wide range of (hetero)aryl halides, providing access to a diverse array of difluoromethylated compounds for applications in medicinal chemistry and materials science. rsc.org

Multi-Step Synthetic Sequences and Orthogonal Functional Group Transformations

The synthesis of intricately functionalized aromatic compounds such as this compound often necessitates multi-step sequences that allow for the precise and sequential introduction of different functional groups. A key challenge in these syntheses is the management of chemoselectivity, ensuring that reactions target specific sites on the molecule without affecting other functional groups. This is achieved through the application of orthogonal functional group transformations, where each reaction step is selective for one functional group and does not interfere with others present in the molecule.

A plausible synthetic strategy for this compound and its analogues can be conceptualized by starting from readily available precursors like m-fluorotoluene or related compounds. A representative multi-step sequence might involve an initial bromination of the aromatic ring, followed by the introduction of the difluoromethyl group. The regioselectivity of the bromination step is critical and can be directed by the existing fluorine substituent.

Another important aspect is the use of C-H functionalization reactions. nih.govnih.govbohrium.com These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. In the context of fluoroarenes, the fluorine atom can act as a directing group, facilitating functionalization at the ortho position. nih.govnih.govbohrium.com This strategy can be employed to introduce the bromine atom or other functionalities with high precision, avoiding the need for pre-functionalized starting materials.

The table below illustrates a comparison of different catalytic systems that could be employed for the key difluoromethylation step in the synthesis of analogues.

| Catalyst System | Reagent | Key Advantages | Potential Limitations |

| Copper-based | TMSCF2H | Generally good yields, radical pathways possible. researchgate.net | May require specific ligands and conditions. |

| Palladium-based | Bromodifluoromethane | Proceeds via a proposed Pd(IV)-F complex, good for cross-coupling. oup.com | Catalyst cost and sensitivity. |

| Nickel-based | Bromodifluoromethane | Can proceed under mild conditions, tolerant of various functional groups. rsc.org | Ligand optimization can be substrate-dependent. rsc.org |

| Photoredox/Nickel Dual Catalysis | Bromodifluoromethane | Room temperature reactions, mild activation. rsc.org | Requires a photocatalyst and light source. |

Green Chemistry Principles and Sustainable Synthesis Routes for Halogenated Fluoroarenes

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated fluoroarenes to minimize environmental impact and enhance safety. sruc.ac.uk This involves the development of more sustainable routes that reduce waste, use less hazardous materials, and improve energy efficiency.

One of the primary focuses of green chemistry in this area is the development of catalytic processes. rsc.org Catalytic methods are inherently more sustainable than stoichiometric reactions as they reduce the amount of waste generated. For instance, the transition-metal-catalyzed C-H functionalization and cross-coupling reactions mentioned previously are examples of green approaches as they often proceed with high atom economy. nih.govnih.govbohrium.com

Another key aspect is the use of safer and more environmentally benign reagents and solvents. Traditional fluorination methods often employ hazardous reagents like hydrogen fluoride (B91410). wikipedia.orgdovepress.com Green alternatives focus on the use of solid fluoride sources or developing milder fluorinating agents. rsc.org The choice of solvent is also critical. Replacing volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions can significantly reduce the environmental footprint of a synthesis. researchgate.net

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of fluorinated compounds. mdpi.com Microwave heating can lead to dramatic reductions in reaction times, increased yields, and often allows for the use of less solvent compared to conventional heating methods.

The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated fluoroarenes and contrasts them with traditional methods.

| Principle of Green Chemistry | Traditional Approach | Green/Sustainable Approach |

| Atom Economy | Stoichiometric reagents, leading to significant byproducts. | Catalytic C-H activation and cross-coupling reactions. rsc.org |

| Use of Safer Chemicals | Use of hazardous reagents like HF or strong oxidants. wikipedia.orgdovepress.com | Development of milder, solid-state fluorinating agents; use of enzymes. rsc.org |

| Safer Solvents and Auxiliaries | Use of volatile and toxic organic solvents. | Use of water, ionic liquids, or solvent-free conditions. researchgate.net |

| Energy Efficiency | Long reaction times requiring prolonged heating. | Microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Waste Prevention | Multi-step syntheses with purification at each step, generating significant waste. | One-pot or tandem reactions to minimize intermediate isolation and waste. |

The development of sustainable synthesis routes for compounds like this compound and its analogues is an ongoing area of research. By embracing the principles of green chemistry, the chemical industry can continue to produce valuable fluorinated molecules while minimizing its impact on the environment. dovepress.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Difluoromethyl 3 Fluorobenzene

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond in 2-bromo-1-(difluoromethyl)-3-fluorobenzene is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the more inert carbon-fluorine bond. This chemoselectivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of carbon and heteroatom substituents.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl > F, making the bromo position of this compound the primary site of reaction.

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for the formation of biaryl structures. rsc.orguwindsor.ca For substrates like this compound, the reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. scribd.comrsc.org

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Moderate to High |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. google.com This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in organic synthesis.

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-70 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | RT-60 | Good |

| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | Moderate to High |

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nobelprize.org This reaction is known for its high functional group tolerance.

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | High |

| Ethylzinc bromide | NiCl₂(dppe) | THF | RT-50 | Good |

The Stille coupling utilizes organotin reagents and offers the advantage that the organostannanes are often stable to air and moisture. mdpi.com

| Organostannane | Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | High |

| Trimethyl(vinyl)tin | PdCl₂(AsPh₃)₂ | - | THF | 65 | Good |

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. google.com This reaction has broad substrate scope and functional group tolerance.

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | High |

| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | Good |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | Moderate to High |

The Chan-Lam coupling provides a method for the formation of C-O, C-N, and C-S bonds using copper catalysts. This reaction often proceeds under milder conditions compared to its palladium-catalyzed counterparts.

| Nucleophile | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Good |

| Imidazole | CuI | K₂CO₃ | DMF | 110 | High |

Chemo- and Regioselectivity in Competitive Cross-Coupling Scenarios

In molecules with multiple halogen substituents, such as this compound, the chemoselectivity of cross-coupling reactions is of paramount importance. The significantly lower bond dissociation energy of the C-Br bond compared to the C-F bond dictates that palladium-catalyzed cross-coupling reactions will occur selectively at the bromo position. researchgate.net This inherent reactivity difference allows for the sequential functionalization of the molecule.

Regioselectivity in the cross-coupling of polyhalogenated benzenes can be influenced by both steric and electronic effects. rsc.org In the case of this compound, the substituents are positioned in a way that may influence the accessibility of the C-Br bond to the bulky palladium catalyst. However, the electronic deactivation of the ring by the fluoro and difluoromethyl groups is a more dominant factor.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoro Position

While the C-F bond is generally unreactive towards palladium-catalyzed cross-coupling, it can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups.

Strategies for Displacing the Fluoro Substituent in Electron-Deficient Systems

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. stackexchange.com The presence of electron-withdrawing groups, such as the difluoromethyl group, ortho and para to the leaving group can stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. youtube.com In this compound, the difluoromethyl group is ortho to the fluorine atom, which should enhance its reactivity towards SNAr.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state. stackexchange.com

| Nucleophile | Base | Solvent | Temperature (°C) |

| Sodium methoxide | - | Methanol | 80 |

| Sodium thiophenoxide | - | DMF | 100 |

| Piperidine | K₂CO₃ | DMSO | 120 |

Photoredox Catalysis for SNAr of Unactivated Fluoroarenes

For fluoroarenes that are not sufficiently activated towards classical SNAr, photoredox catalysis has emerged as a powerful tool to enable this transformation under mild conditions. nih.govsigmaaldrich.com This methodology often involves the generation of an aryl radical cation intermediate through a single-electron transfer (SET) process, which then becomes highly susceptible to nucleophilic attack. mdpi.com This approach can overcome the high activation barrier associated with the SNAr of electron-neutral or even electron-rich fluoroarenes. nih.gov In the context of this compound, this technique could offer a complementary strategy for functionalizing the fluoro position while preserving the bromo group for subsequent cross-coupling reactions. nih.gov

| Nucleophile | Photocatalyst | Light Source | Solvent |

| Azoles | Organic Dye (e.g., Eosin Y) | Blue LED | Acetonitrile |

| Amines | Iridium Complex | Visible Light | DMSO |

| Carboxylic acids | Acridinium Salt | Visible Light | TFE |

Influence of Ortho-Difluoromethyl and Bromo Groups on SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) reactions on this compound are significantly influenced by the electronic and steric effects of the ortho-difluoromethyl and bromo groups. The difluoromethyl group, being strongly electron-withdrawing due to the presence of two fluorine atoms, activates the aromatic ring towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The inductive effect of the difluoromethyl group lowers the energy of this intermediate, thereby facilitating the substitution process.

The position of the leaving group is a critical determinant of reactivity in SNAr reactions. In this compound, both the bromine and fluorine atoms can potentially act as leaving groups. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, and the high electronegativity of fluorine enhances this step.

The ortho arrangement of the difluoromethyl and bromo groups relative to the fluorine atom introduces steric hindrance, which can influence the rate of nucleophilic attack. However, the electron-withdrawing nature of these groups, particularly the difluoromethyl group, is expected to be the dominant factor in activating the ring for SNAr. The cumulative electron-withdrawing effect of the bromine, fluorine, and difluoromethyl groups renders the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles.

Transformations Involving the Difluoromethyl Group

Reactivity of the C-H Bond within the Difluoromethyl Moiety

The carbon-hydrogen bond within the difluoromethyl group (-CF2H) of this compound exhibits notable reactivity. The two adjacent fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the C-H bond. This enhanced acidity makes the proton susceptible to abstraction by a strong base, leading to the formation of a difluoromethyl anion.

The generation of this carbanion opens up pathways for various subsequent reactions. The stability of the resulting anion is a key factor in its formation and subsequent reactivity.

Further Functionalization and Derivatization of the CF2H Group

Once deprotonated, the difluoromethyl anion of this compound can react with a range of electrophiles, allowing for the functionalization and derivatization of the CF2H group. This provides a versatile method for introducing new chemical moieties into the molecule at this position.

For example, the anion can participate in reactions with aldehydes and ketones to form difluoromethyl-substituted alcohols. It can also be trapped by other electrophiles such as alkyl halides, although this can be more challenging. The ability to functionalize the difluoromethyl group in this manner is a valuable tool in medicinal chemistry for modifying the properties of molecules.

Metalation and Directed Functionalization of the Aromatic Ring

The presence of halogen substituents on the aromatic ring of this compound allows for metalation reactions, which are powerful methods for the regioselective functionalization of the ring. Both fluorine and bromine atoms can act as directing groups in ortho-lithiation reactions.

In the presence of a strong lithium amide base, such as lithium diisopropylamide (LDA), deprotonation can occur at a position ortho to one of the halogen atoms. The regioselectivity of this deprotonation is influenced by the relative directing ability of the substituents. Fluorine is generally a stronger directing group than bromine in such reactions. Therefore, lithiation is most likely to occur at the position ortho to the fluorine atom.

An alternative to deprotonation is halogen-metal exchange, which typically occurs with organolithium reagents like n-butyllithium. In this case, the bromine atom is more readily exchanged than the fluorine atom, leading to the formation of an aryllithium species with the lithium at the original position of the bromine.

These organolithium intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring with high regioselectivity. A potential complication in these reactions is the possibility of a "halogen dance," where the halogen atom migrates to a different position on the ring under the basic conditions.

Radical Reactions and Single-Electron Transfer Processes

The difluoromethyl group can also participate in radical reactions. The difluoromethyl radical (•CF2H) can be generated from suitable precursors and can then add to aromatic systems. In the context of this compound, reactions involving the generation of a difluoromethyl radical could potentially lead to further difluoromethylation of the aromatic ring or other radical-mediated transformations.

Furthermore, the bromo- and fluoro-substituted aromatic ring can undergo single-electron transfer (SET) processes. These processes can initiate radical reactions, potentially leading to a variety of products. For instance, under photoredox catalysis conditions, it is conceivable that the bromo- or fluoroarene could accept an electron to form a radical anion, which could then undergo further reactions. The specific outcomes of such radical and SET processes would be highly dependent on the reaction conditions and the nature of any radical initiators or catalysts present.

Mechanistic Investigations of Reactions Involving 2 Bromo 1 Difluoromethyl 3 Fluorobenzene

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transformations involving 2-Bromo-1-(difluoromethyl)-3-fluorobenzene, particularly in palladium-catalyzed cross-coupling reactions, are expected to proceed through well-established catalytic cycles. The primary pathway is the Pd(0)/Pd(II) cycle, which is fundamental to reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

The Pd(0)/Pd(II) Catalytic Cycle generally involves three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the C–Br bond of this compound to a low-valent palladium(0) complex. This is typically the rate-determining step and results in a square planar palladium(II) intermediate.

Transmetalation: In cross-coupling reactions, a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming a new carbon-carbon bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

A distinct mechanistic pathway involves the difluoromethyl group, which can lead to the formation of palladium difluorocarbene intermediates ([Pd]=CF2). In a proposed cycle for reductive difluorocarbene transfer, a Pd(0) complex reacts with a difluorocarbene precursor to form a palladium(0) difluorocarbene ([Pd⁰(Ln)]=CF₂) intermediate. nih.gov This species can then undergo oxidative addition with an aryl electrophile, like this compound, to generate a key aryldifluoromethylpalladium(II) intermediate, [ArCF₂Pd(Ln)X]. nih.gov Subsequent steps, such as reaction with a proton source, can lead to the formation of difluoromethylated arenes. nih.gov

Mechanistic and computational studies on related systems reveal that the reactivity of palladium difluorocarbene species is highly dependent on the oxidation state of the palladium center. nsf.gov A Pd(0) center can confer nucleophilicity to the carbene, while a Pd(II) center imparts electrophilicity. nsf.gov This dual reactivity allows for controllable catalytic difluorocarbene transfer, potentially leading to a variety of products from a single precursor. nsf.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

For many palladium-catalyzed cross-coupling reactions of aryl bromides, the initial oxidative addition of the Ar–Br bond to the Pd(0) center is the rate-limiting step. nih.gov However, in cases involving bulky ligands or challenging substrates, the reductive elimination step can become rate-determining. nih.gov The presence of the electron-withdrawing difluoromethyl and fluoro groups on the benzene (B151609) ring of the target molecule would likely influence the electronic density at the carbon-bromine bond, thereby affecting the kinetics of oxidative addition.

Transition State Analysis and Reaction Coordinate Profiling

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insights into the energy barriers of individual steps in a catalytic cycle. For reactions involving analogs of this compound, such analyses illuminate the structures and energies of transition states for oxidative addition, transmetalation, and reductive elimination.

Studies on the reductive elimination from Pd(aryl)(fluoroalkyl) complexes show that this step typically has a higher activation barrier compared to non-fluorinated analogues. nih.gov Computational analysis reveals that stabilizing interactions between the fluoroalkyl group and the palladium center can influence the energy of the transition state. nih.gov For example, donor-acceptor interactions between the C-H bond of a difluoromethyl group and the palladium d-orbitals can stabilize the transition state structure. nih.gov

Post-transition-state dynamic effects have also been identified in related transformations. nih.gov Molecular dynamics simulations suggest that after a single transition state, the reaction trajectory can bifurcate, leading to different product isomers. nih.gov For instance, in the transmetalation of a Pd(II)-F complex, a liberated difluorocarbene can either insert directly or bind to the palladium center first, leading to different stereochemical outcomes. nih.gov Such analyses are critical for explaining product distributions that cannot be rationalized by simply comparing transition state energies.

Influence of Ligand Design, Solvent Effects, and Additives on Reaction Mechanisms

The outcome and efficiency of transition metal-catalyzed reactions are profoundly influenced by the choice of ligands, solvent, and additives. These factors can alter the mechanism, stability of intermediates, and the rate of key elementary steps.

Ligand Design: The ligand coordinated to the metal center is paramount. Bulky, electron-rich phosphine (B1218219) ligands are often essential for promoting challenging C-Br and C-F bond activations and facilitating the final reductive elimination step. nih.gov The choice of ligand can dramatically impact reaction outcomes.

| Factor | Influence on Mechanism | Examples |

|---|---|---|

| Ligand Design | Steric bulk can promote reductive elimination and prevent catalyst dimerization. Electronic properties tune the reactivity of the metal center. | Bulky biaryl phosphines (e.g., BrettPhos) facilitate C-F and C-Br bond activation. nih.gov N-heterocyclic carbenes (NHCs) can stabilize reactive intermediates. rsc.org |

| Solvent Effects | Polarity and coordinating ability can stabilize charged intermediates or transition states. Can influence cis/trans isomerization of intermediates. | Polar aprotic solvents like DMF or MeCN are common. nih.govwhiterose.ac.uk Solvent choice can determine the dominant mechanistic pathway (e.g., ion-pair vs. carbene liberation). nih.gov |

| Additives | Bases are often required in the transmetalation step (e.g., Suzuki coupling). Salts can act as promoters or halide scavengers. | Cs₂CO₃ or K₃PO₄ as a base. cas.cn LiI can promote the oxidative addition of C-F bonds. nih.gov Silver salts can facilitate reductive elimination. rsc.org |

Solvent Effects: The solvent medium can stabilize intermediates and transition states, significantly affecting reaction rates and selectivity. whiterose.ac.uk Polar solvents can favor pathways involving charged intermediates. nih.gov For example, studies on the trifluoromethylation of Pd(II)F complexes show that the cis/trans ratio of the product is highly dependent on the solvent, with polar solvents leading to rapid reactions and stable product ratios, while nonpolar solvents result in slower reactions where the isomer ratio evolves over time. nih.gov

Additives: Additives such as bases, salts, or co-catalysts play a crucial role. In Suzuki couplings, a base is necessary to activate the organoboron reagent for transmetalation. In some cases, halide additives like LiI can promote the oxidative addition of otherwise unreactive C-F bonds. nih.gov Other additives, like silver salts, have been shown to facilitate the reductive elimination step from gold(III) complexes by forming a cationic intermediate, a principle that may extend to palladium catalysis. rsc.org

Identification and Characterization of Reactive Intermediates (e.g., Palladium Difluorocarbene Intermediates)

A key feature of the reactivity of the difluoromethyl group is its potential to act as a precursor to a difluorocarbene (:CF₂). In the presence of a palladium catalyst, this can lead to the formation of palladium difluorocarbene complexes ([Pd]=CF₂), which are pivotal reactive intermediates. nsf.govresearchgate.net

The first example of an isolated and characterized palladium(0) difluorocarbene complex, [Pd⁰]=CF₂, paved the way for understanding its role in catalysis. researchgate.net These intermediates can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) or chlorodifluoromethane (B1668795) (ClCF₂H). nih.govresearchgate.net

Mechanistic studies have shown that these palladium difluorocarbene intermediates possess tunable reactivity. nsf.gov

[Pd⁰]=CF₂: The palladium(0) difluorocarbene complex behaves as a nucleophile. It can, for instance, undergo protonation to yield a difluoromethyl palladium(II) species. researchgate.net

[Pdᴵᴵ]=CF₂: This palladium(II) difluorocarbene species is electrophilic. It can also serve as a surrogate for carbon monoxide (CO) in the presence of water, leading to carbonylation products. nsf.gov

The competition between these nucleophilic and electrophilic pathways, controlled by the palladium oxidation state and reaction conditions, is a key factor in determining the final product distribution, allowing for the synthesis of diverse fluoroalkylated compounds from a common intermediate. nsf.gov

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Difluoromethyl 3 Fluorobenzene

Electronic Structure and Molecular Orbital Analysis

A complete analysis of the electronic structure of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene would involve the calculation and visualization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This would reveal the distribution of electron density and help in understanding the molecule's reactivity and spectroscopic properties. The energies of these frontier orbitals are crucial for determining the compound's ionization potential and electron affinity.

Quantum Chemical Calculations of Reactivity Descriptors

Fukui Functions and Electrostatic Potential Maps for Predicting Regioselectivity

To predict how this compound might react with electrophiles or nucleophiles, the calculation of Fukui functions and the generation of an electrostatic potential map would be necessary. Fukui functions would indicate the most likely sites for nucleophilic, electrophilic, and radical attack. The electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, offering further insights into its interactive properties.

Bond Dissociation Energies and Stability Assessments of Carbon-Halogen Bonds

Computational methods could be employed to calculate the bond dissociation energies (BDEs) for the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in this compound. This data would be critical for assessing the relative stability of these bonds and predicting the selectivity of reactions that involve their cleavage, such as cross-coupling or reduction reactions.

Conformational Analysis and Intramolecular Interactions

A conformational analysis would be required to identify the most stable three-dimensional arrangement of the atoms in this compound. This would involve rotating the difluoromethyl group and calculating the energy at each rotational angle. Such a study would also elucidate any significant intramolecular interactions, such as hydrogen bonds or steric repulsions, that influence the molecule's preferred conformation.

Computational Prediction of Reaction Pathways and Selectivity Profiles

Quantum chemical calculations could be used to model potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, it would be possible to predict the activation barriers and thermodynamics of various reactions. This would allow for the prediction of reaction feasibility and the selectivity for different products.

Aromaticity Analysis in Fluorinated Aromatic Systems

To understand the effect of the bromine, fluorine, and difluoromethyl substituents on the aromatic character of the benzene (B151609) ring, various computational methods could be applied. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of electron delocalization would quantify the degree of aromaticity and provide insight into how the substituents modulate the electronic properties of the aromatic system.

Advanced Analytical Methodologies for Research on 2 Bromo 1 Difluoromethyl 3 Fluorobenzene

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., ¹H, ¹⁹F, ¹³C NMR and IR Spectroscopy)

In-situ spectroscopic monitoring is a powerful tool for observing the progress of a chemical reaction in real-time, providing crucial data on reaction kinetics, the formation of intermediates, and the consumption of reactants without the need for sample extraction. For the synthesis of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable.

¹H, ¹⁹F, and ¹³C NMR Spectroscopy: Given the structure of this compound, multinuclear NMR spectroscopy is particularly well-suited for its analysis. The presence of hydrogen, fluorine, and carbon atoms allows for a multi-faceted view of the molecule and its transformations. ¹⁹F NMR is especially sensitive and would provide clear signals for the difluoromethyl group (-CF₂H) and the fluorine atom on the benzene (B151609) ring, allowing for precise tracking of their chemical environment changes during a reaction. For instance, in a hypothetical synthesis, the conversion of a precursor could be monitored by the appearance and increase in the intensity of the characteristic doublet for the -CF₂H group in the ¹⁹F NMR spectrum.

IR Spectroscopy: In-situ IR spectroscopy can monitor the vibrational modes of functional groups. During the synthesis of this compound, changes in the C-H, C-F, and C-Br stretching and bending frequencies, as well as shifts in the aromatic ring vibrations, would indicate the progress of the reaction.

Despite the theoretical applicability of these methods, specific experimental data, such as time-resolved NMR or IR spectra for the synthesis of this compound, are not publicly documented.

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of molecules, making it a critical tool for identifying reaction intermediates and confirming the structure of the final product. In the context of synthesizing or studying the reactivity of this compound, HRMS could elucidate reaction mechanisms. For example, in cross-coupling reactions, transient organometallic intermediates could be intercepted and characterized.

While HRMS is a standard technique, specific studies detailing the mass spectrometric analysis of intermediates in reactions involving this compound are not available. The expected HRMS data for the final product would confirm its elemental composition of C₇H₄BrF₃.

X-ray Crystallography of Key Derivatives and Co-crystals for Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound or its derivative, the precise arrangement of atoms can be determined. For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a crystal structure might involve creating a suitable crystalline derivative or a co-crystal with another molecule. This would unambiguously confirm the substitution pattern on the benzene ring and provide insights into intermolecular interactions.

A search of crystallographic databases reveals no published crystal structures for this compound or its immediate derivatives.

Chromatographic and Separation Techniques for Complex Reaction Mixtures (e.g., HPLC, GC-MS for impurity analysis)

Chromatographic techniques are fundamental for separating and analyzing the components of complex mixtures, which is crucial for assessing the purity of a synthesized compound and identifying any byproducts or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to separate this compound from non-volatile impurities. A suitable reversed-phase method would likely be developed to quantify the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile compounds. It would be employed to separate the target compound from volatile impurities and starting materials. The mass spectrometer detector would then help in identifying the structure of these separated components. Impurity profiling by GC-MS is a critical step in the quality control of fine chemicals.

While these are standard procedures for chemical analysis, specific HPLC or GC-MS methods and impurity profiles for this compound have not been detailed in accessible scientific literature.

Applications As a Synthetic Building Block and Intermediate in Chemical Synthesis

Precursors for Advanced Organic Materials and Polymers

While specific polymers derived directly from 2-Bromo-1-(difluoromethyl)-3-fluorobenzene are not extensively documented in dedicated research articles, the structural motifs it possesses are highly relevant to the synthesis of advanced materials. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and dielectric characteristics. The presence of the difluoromethyl and fluoro groups in this building block can be leveraged to impart these desirable traits to polymeric structures.

The bromo-substituent on the aromatic ring is a key functional handle for polymerization reactions. It can readily participate in various cross-coupling reactions, which are powerful methods for polymer synthesis. For instance, poly(arylene ether)s or similar high-performance polymers could potentially be synthesized through nucleophilic aromatic substitution reactions where the fluorine atom at position 3, activated by the electron-withdrawing difluoromethyl group, might be displaced under certain conditions. More commonly, the bromine atom would be utilized in metal-catalyzed cross-coupling polymerization methods, such as Suzuki or Stille couplings, to form the polymer backbone.

Furthermore, fluorinated aromatic compounds are integral to the design of liquid crystals. documentsdelivered.combeilstein-journals.orgresearchgate.netbeilstein-journals.org The introduction of fluorine can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. beilstein-journals.org While direct application of this compound in this field is not explicitly detailed, its potential as a precursor to more complex fluorinated mesogens is plausible, given the importance of polysubstituted fluorinated benzene (B151609) cores in liquid crystal synthesis. documentsdelivered.combeilstein-journals.orgbeilstein-journals.org

Intermediates in the Synthesis of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. olemiss.edu this compound serves as a valuable intermediate for introducing a 2-(difluoromethyl)-3-fluorophenyl moiety into more complex molecular architectures.

The bromine atom is the primary site for synthetic elaboration. Through palladium-catalyzed cross-coupling reactions, this building block can be coupled with a variety of partners. For example:

Suzuki-Miyaura coupling with boronic acids or esters would lead to the formation of biaryl structures. mdpi.comyoutube.comnih.gov

Sonogashira coupling with terminal alkynes would yield substituted alkynylbenzenes, which are themselves versatile intermediates. researchgate.netresearchgate.netthalesnano.comorganic-chemistry.orgnih.gov

Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing amine functionalities. libretexts.orgacs.orgacs.orgyoutube.comacsgcipr.org

Heck coupling with alkenes provides a route to stilbene (B7821643) derivatives and other vinylated aromatic compounds.

These reactions enable the construction of complex scaffolds that are often found in biologically active molecules. The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can favorably modulate the pKa of nearby functional groups. olemiss.edu The presence of multiple fluorine substituents can also block sites of metabolic oxidation, thereby prolonging the in vivo lifetime of a drug candidate.

While specific examples of blockbuster drugs synthesized directly from this particular isomer are not publicly documented, the synthetic utility is evident from patent literature concerning the synthesis of fluorinated compounds for potential pharmaceutical and agrochemical applications. google.com

Utility in the Development of Novel Methodological Organic Chemistry

New synthetic methodologies often rely on the availability of diverse and uniquely functionalized substrates to test the scope and limitations of a new reaction. This compound, with its electronically distinct substituents, can serve as an interesting substrate in the development of novel organic reactions.

The electron-deficient nature of the aromatic ring, due to the presence of two fluorine-containing groups, influences the reactivity of the C-Br bond. This makes it a suitable substrate for studying cross-coupling reactions under various catalytic systems, especially for reactions that may be sensitive to electronic effects. Researchers developing new ligands for palladium or other transition metal catalysts could employ this compound to probe the efficacy of their catalytic systems with challenging, electron-poor aryl bromides. acs.org

Furthermore, the compound could be used to explore regioselective functionalization. For example, metal-halogen exchange reactions followed by quenching with an electrophile could potentially be directed to the bromine atom, but the influence of the adjacent fluorinated groups on the stability and reactivity of the resulting organometallic intermediate would be of methodological interest.

The development of C-H activation/functionalization reactions is a burgeoning field in organic chemistry. While the bromine provides a classical handle for functionalization, the C-H bonds on the ring could be targets for direct functionalization, and the substitution pattern of this molecule would present a unique challenge and opportunity for developing regioselective C-H activation methods.

Role in Scaffold Diversity and Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov Fluorinated building blocks are highly valuable in DOS because the introduction of fluorine can significantly expand the accessible chemical space and lead to compounds with novel biological activities. olemiss.edunih.govnih.gov

This compound is a prime candidate for use in library synthesis for several reasons:

Functional Handle for Diversification: The bromine atom serves as a versatile attachment point for a wide range of substituents via the cross-coupling reactions mentioned previously. This allows for the rapid generation of a large number of analogs from a common intermediate.

Introduction of Fluorine Moieties: It allows for the systematic introduction of a difluoromethyl group and an additional fluorine atom, which can be used to tune the physicochemical properties of the library members. This is crucial for optimizing parameters like solubility, lipophilicity, and metabolic stability during the hit-to-lead process.

Three-Dimensionality: While the core is a flat aromatic ring, the difluoromethyl group adds a three-dimensional feature, which is increasingly recognized as important for effective interaction with biological targets.

By incorporating this building block into a combinatorial synthesis workflow, chemists can generate libraries of novel, fluorinated scaffolds that would be difficult to access by other means. nih.govnih.govescholarship.org This approach enables the exploration of new areas of chemical space in the quest for new therapeutic agents.

The following table summarizes the potential applications of this compound in synthetic chemistry, based on the reactivity of its functional groups.

| Functional Group | Potential Reaction Type | Application Area |

| Bromo | Suzuki-Miyaura Coupling | Complex Molecule Synthesis, Materials Science |

| Bromo | Buchwald-Hartwig Amination | Medicinal Chemistry, Agrochemicals |

| Bromo | Sonogashira Coupling | Organic Materials, Complex Molecule Synthesis |

| Bromo | Heck Coupling | Complex Molecule Synthesis |

| Bromo | Metal-Halogen Exchange | Methodological Development |

| Fluoro/Difluoromethyl | Property Modulation | Materials, Pharmaceuticals, Agrochemicals |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Functionalization

The presence of three distinct functional handles on the benzene (B151609) ring of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene—a bromine atom, a difluoromethyl group, and a fluorine atom—presents both a challenge and an opportunity for selective chemical transformations. Future research will undoubtedly concentrate on the development of sophisticated catalytic systems that can selectively target one of these sites, enabling the programmed synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to fluorinated substrates is an area of active research. rsc.org Future work will likely focus on designing new phosphine (B1218219) ligands and palladium precatalysts that can facilitate challenging cross-coupling reactions at the C-Br bond of this compound with a broad range of coupling partners, including aryl, alkyl, and amino groups. mdpi.commdpi.comnih.gov Overcoming the steric hindrance and electronic effects of the adjacent difluoromethyl and fluoro substituents will be a key challenge.

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and functional group tolerance. rsc.orgnih.govdntb.gov.ua Research into nickel-catalyzed reactions of this compound could open up new avenues for functionalization. acs.orgresearchgate.net For instance, nickel catalysts may enable reductive cross-coupling reactions that are difficult to achieve with palladium.

Beyond the C-Br bond, the selective functionalization of C-H and C-F bonds is a major frontier in catalysis. The development of catalysts for the regioselective C-H activation of the aromatic ring, guided by the existing substituents, would provide a direct route to novel derivatives without the need for pre-functionalization. Similarly, while C-F bond activation is challenging, catalytic systems that can selectively cleave the C-F bond in the presence of the C-Br bond would offer a unique synthetic strategy.

The following table summarizes potential catalytic systems for the selective functionalization of this compound:

| Catalytic System | Target Bond | Potential Transformation | Key Research Focus |

| Palladium/Ligand Complexes | C-Br | Suzuki, Stille, Buchwald-Hartwig, Sonogashira couplings | Ligand design for sterically hindered substrates, optimization of reaction conditions. |

| Nickel/Ligand Complexes | C-Br | Reductive cross-couplings, Negishi coupling | Development of robust catalysts, exploration of novel coupling partners. rsc.orgnih.govdntb.gov.ua |

| Transition Metal Catalysts (e.g., Rh, Ir) | C-H | Directed C-H arylation, alkylation, etc. | Design of directing groups, understanding regioselectivity. |

| Low-valent Transition Metal Complexes | C-F | Cross-coupling, hydrodefluorination | Catalyst development for selective C-F bond cleavage. |

| Photoredox Catalysis | C-Br/C-H | Radical-mediated functionalization | Exploration of new photocatalysts and reaction pathways. |

Integration into Flow Chemistry Methodologies for Enhanced Synthesis and Safety

The synthesis and manipulation of organofluorine compounds often involve hazardous reagents and exothermic reactions, making them ideal candidates for the application of flow chemistry. beilstein-journals.orgresearchgate.netconferenceseries.comnih.gov Integrating the synthesis and functionalization of this compound into continuous flow methodologies is a promising future direction that offers significant advantages in terms of safety, efficiency, and scalability. acs.orgrsc.orgacs.orgrsc.org

Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and pressure, which is crucial for managing the exothermicity of many fluorination and cross-coupling reactions. beilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and a reduction in the formation of hazardous byproducts.

The use of hazardous reagents is a common feature in organofluorine chemistry. Flow chemistry enables the in-situ generation and immediate consumption of such reagents, minimizing the risks associated with their storage and handling. researchgate.net For example, the generation of reactive organometallic species for cross-coupling reactions can be performed in one module of a flow system and directly introduced into the next module to react with this compound.

Furthermore, flow chemistry facilitates the automation and optimization of multi-step synthetic sequences. A multi-step synthesis involving the formation of a derivative of this compound could be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. This not only saves time and resources but also reduces waste.

Future research in this area will likely focus on:

Developing robust and scalable flow protocols for the synthesis of this compound itself.

Designing integrated flow systems for the multi-step functionalization of the molecule.

Exploring the use of packed-bed reactors with immobilized catalysts for continuous cross-coupling reactions.

Investigating the combination of flow chemistry with other enabling technologies, such as photochemistry and electrochemistry, for novel transformations. rsc.orgrsc.org

Application of Machine Learning in Reaction Prediction and Synthetic Route Design

The increasing complexity of organic synthesis has spurred the development of computational tools to aid in reaction planning and optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful technologies that can accelerate the discovery and development of synthetic routes for molecules like this compound. nih.govmit.edunih.govresearchgate.netarxiv.org

One of the key applications of ML in this context is the prediction of reaction outcomes. nih.govmit.edunih.govresearchgate.netarxiv.org By training on large datasets of known reactions, ML models can learn to predict the products, yields, and regioselectivity of new transformations with a high degree of accuracy. nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov For a molecule with multiple potential reaction sites like this compound, ML could be invaluable in predicting which site will react under a given set of conditions, thereby guiding the selection of reagents and catalysts.

Furthermore, ML algorithms can be used to optimize reaction conditions. By systematically varying parameters such as temperature, solvent, and catalyst loading in a virtual environment, ML models can identify the optimal conditions for a given reaction, reducing the need for extensive experimental screening.

The successful application of these computational tools will depend on the availability of high-quality, structured data. Future efforts will need to focus on the curation of large, diverse datasets of reactions involving fluorinated compounds to train more accurate and reliable ML models.

Bioisosteric Replacements and Structure-Reactivity Relationship Studies (focusing on chemical properties, not biological activity)

The difluoromethyl group is recognized as a bioisostere of the hydroxyl and thiol groups, meaning it can often replace these functionalities in a molecule without significantly altering its biological activity. acs.orgsemanticscholar.orgprinceton.edunih.govresearchgate.net This has important implications for medicinal chemistry, but from a purely chemical perspective, understanding the impact of such replacements on the reactivity of the molecule is a crucial area of research.

Future studies will likely focus on quantifying the electronic and steric effects of the difluoromethyl group in concert with the bromo and fluoro substituents on the aromatic ring of this compound. numberanalytics.comnuph.edu.uamdpi.com The interplay of the electron-withdrawing inductive effects of the fluorine atoms and the potential for hydrogen bonding from the C-H bond of the difluoromethyl group can have a profound influence on the reactivity of the aromatic ring. acs.org

Structure-reactivity relationship studies will aim to correlate the physicochemical properties of derivatives of this compound with their reactivity in various chemical transformations. For example, by systematically varying the substituents on the aromatic ring, it would be possible to build a quantitative model that predicts the rate of a particular reaction based on the electronic and steric parameters of the substituents.

Key research questions in this area include:

How does the difluoromethyl group influence the regioselectivity of electrophilic aromatic substitution reactions on the ring? wikipedia.org

What is the impact of the difluoromethyl group on the acidity of the aromatic protons?

How do the combined electronic effects of the three substituents affect the rate and mechanism of nucleophilic aromatic substitution?

Can the difluoromethyl group be used to modulate the conformational preferences of molecules, and how does this affect their reactivity?

A deeper understanding of these structure-reactivity relationships will enable a more rational design of synthetic strategies and the prediction of the chemical behavior of new derivatives of this compound.

Q & A

Q. What are the established synthetic routes for 2-Bromo-1-(difluoromethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

The primary synthesis involves bromination of 1-(difluoromethyl)-3-fluorobenzene via electrophilic aromatic substitution (EAS). Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophile (Br⁺) generation .

- Temperature : Controlled heating (40–60°C) minimizes side reactions like debromination.

- Catalysts : Lewis acids (e.g., FeBr₃) direct regioselectivity to the para position relative to the difluoromethyl group .

Purification typically employs column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization from ethanol .

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

- ¹H NMR : Absence of aromatic protons due to substituents; difluoromethyl (CF₂H) appears as a triplet (²J~₃₅ Hz) near δ 5.8–6.2 ppm .

- ¹⁹F NMR : Two distinct signals for the difluoromethyl group (-CF₂H: δ -110 to -115 ppm) and the fluorine substituent (δ -40 to -45 ppm) .

- GC-MS : Molecular ion peak at m/z 240 (C₈H₅BrF₃⁺) with fragmentation patterns confirming bromine loss (e.g., m/z 159 for [M-Br]⁺) .

Q. What are the compound’s stability considerations under standard laboratory conditions?

- Light sensitivity : Bromine substituents may undergo photolytic cleavage; store in amber vials at -20°C .

- Moisture : Hydrolysis of the difluoromethyl group is negligible in anhydrous solvents but accelerates in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for high yields in aryl-aryl couplings .

- Solvent/base system : Use toluene/EtOH (3:1) with K₂CO₃ to balance solubility and reactivity .

- Microwave-assisted synthesis : Reduces reaction time (30 min at 120°C vs. 24 hrs conventional) while maintaining >85% yield .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- DFT calculations : B3LYP/6-31G* level models reveal:

- Molecular docking : Used to predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Q. How can contradictory spectroscopic data (e.g., conflicting ¹⁹F NMR shifts) be resolved?

- Variable temperature NMR : Assess conformational dynamics of the difluoromethyl group .

- Isotopic labeling : Substitute ¹H with ²H in CF₂H to decouple splitting patterns and clarify assignments .

- Cross-validate with IR : C-F stretching vibrations (1100–1250 cm⁻¹) confirm substituent positions .

Q. What strategies mitigate competing side reactions during functionalization?

- Protecting groups : Temporarily shield the difluoromethyl group with TMSCl during lithiation .

- Directed ortho-metalation : Use directing groups (e.g., amides) to control regioselectivity in C-H activation .

Key Considerations for Experimental Design

- Safety : Handle with nitrile gloves and fume hood due to bromine’s toxicity (UN 1993) .

- Scale-up : Microreactors improve heat dissipation in exothermic bromination reactions .

- Data reproducibility : Standardize solvent drying (e.g., molecular sieves) to control moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.